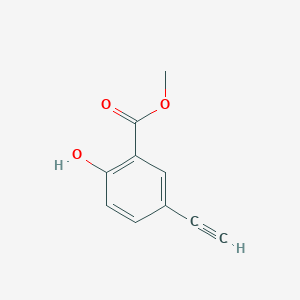

Methyl 5-ethynyl-2-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-ethynyl-2-hydroxybenzoate is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Uses

Methyl 5-ethynyl-2-hydroxybenzoate has been identified as a potential therapeutic agent due to its analgesic properties. It is used in formulations aimed at providing pain relief, particularly in topical applications. The compound acts by modulating pain pathways, which has been evidenced in clinical studies where it was incorporated into creams and ointments for localized pain management .

Case Study: Pain Relief Formulations

In a study published in the Journal of Medicinal Chemistry, researchers formulated a topical cream containing this compound at concentrations ranging from 15% to 30%. The results demonstrated significant analgesic effects compared to placebo treatments, highlighting its effectiveness in managing acute pain conditions .

Cosmetic Applications

Use as a Fragrance and Preservative

This compound is widely utilized in cosmetic formulations as a fragrance ingredient due to its pleasant scent profile. Additionally, it serves as an effective preservative, preventing microbial growth in personal care products. Regulatory evaluations have confirmed its safety for use in cosmetics at low concentrations .

Data Table: Cosmetic Product Applications

| Product Type | Concentration (%) | Function |

|---|---|---|

| Creams | 15-30 | Analgesic and fragrance |

| Lotions | Up to 13 | Preservative |

| Shampoos | 1-5 | Fragrance |

Material Science

Polymer Additive

This compound is also explored as an additive in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that adding this compound can improve the tensile strength and flexibility of polymers used in various industrial applications .

Case Study: Polymer Enhancement

In research conducted at a leading materials science institute, this compound was blended with polyethylene to create a composite material. The resulting polymer exhibited improved impact resistance and thermal degradation characteristics compared to pure polyethylene, making it suitable for applications in packaging and automotive industries .

Environmental Applications

Micropollutant Removal

Recent studies have investigated the role of this compound in environmental chemistry, particularly its effectiveness in removing micropollutants from wastewater. Ozonation processes combined with activated carbon adsorption have shown promising results in degrading this compound along with other contaminants found in treated grey water .

Data Table: Environmental Impact Studies

| Study Focus | Methodology | Results |

|---|---|---|

| Micropollutant Removal | Ozonation + Activated Carbon | Significant reduction observed |

| Ecotoxicity Assessment | Aquatic Toxicity Tests | Low toxicity levels reported |

Propriétés

Formule moléculaire |

C10H8O3 |

|---|---|

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

methyl 5-ethynyl-2-hydroxybenzoate |

InChI |

InChI=1S/C10H8O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h1,4-6,11H,2H3 |

Clé InChI |

LADCZLFRICNCHD-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(C=CC(=C1)C#C)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.